![molecular formula C10H8F3NO3 B2361194 N-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-2,2,2-trifluoroacetamide CAS No. 256411-48-0](/img/structure/B2361194.png)
N-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-2,2,2-trifluoroacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-2,2,2-trifluoroacetamide is a chemical compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound features a benzodioxin moiety, which is a bicyclic structure containing an oxygen atom, and a trifluoroacetamide group, which is known for its electron-withdrawing properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-2,2,2-trifluoroacetamide typically involves the reaction of N-2,3-dihydrobenzo[1,4]dioxin-6-amine with trifluoroacetic anhydride. The reaction is carried out in an organic solvent such as dichloromethane, under an inert atmosphere to prevent oxidation. The reaction mixture is stirred at room temperature for several hours, followed by purification using column chromatography to obtain the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility.
Analyse Chemischer Reaktionen
Types of Reactions
N-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-2,2,2-trifluoroacetamide can undergo various chemical reactions, including:
Oxidation: The benzodioxin moiety can be oxidized to form quinone derivatives.
Reduction: The trifluoroacetamide group can be reduced to form the corresponding amine.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the trifluoroacetamide group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
The primary applications of N-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-2,2,2-trifluoroacetamide are linked to its biological properties. Research indicates that it exhibits significant anticancer activity and potential as an enzyme inhibitor.
Anticancer Properties
Recent studies have demonstrated that derivatives of compounds similar to this compound show promising results against various cancer cell lines. For instance:
- A study reported that compounds with similar structures displayed percent growth inhibitions (PGIs) of 86.61% against SNB-19 and 85.26% against OVCAR-8 cells .
- Another investigation focused on the synthesis of new derivatives which showed moderate anticancer activity across multiple cancer types including HOP-92 and MDA-MB-231 .
Enzyme Inhibition
The compound has also been explored for its inhibitory effects on specific enzymes involved in metabolic pathways:
- Research has shown that sulfonamide derivatives containing the benzodioxane moiety exhibit inhibition against α-glucosidase and acetylcholinesterase enzymes. These enzymes are crucial for managing conditions such as Type 2 Diabetes Mellitus (T2DM) and Alzheimer's Disease (AD) .
Synthesis Pathways
The synthesis of this compound involves several chemical reactions:
- Starting Material : The synthesis typically begins with 2,3-dihydrobenzo[b][1,4]dioxin-6-amine.
- Reaction with Acetic Anhydride : This amine can be reacted with trifluoroacetic anhydride under controlled conditions to form the desired trifluoroacetamide derivative.
- Purification : The resultant compound is purified using techniques such as recrystallization or chromatography to ensure high purity levels suitable for biological testing .
Case Studies
Several case studies have highlighted the efficacy and potential applications of this compound:
Wirkmechanismus
The mechanism of action of N-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-2,2,2-trifluoroacetamide involves its interaction with specific molecular targets. The trifluoroacetamide group can form strong hydrogen bonds with biological molecules, influencing their activity. The benzodioxin moiety can interact with aromatic residues in proteins, potentially modulating their function. These interactions can lead to alterations in cellular processes such as inflammation, apoptosis, and cell proliferation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-acetamidobenzenesulfonamide: Known for its antibacterial properties.
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-bromobenzenesulfonamide: Investigated for its potential therapeutic effects in Alzheimer’s disease.
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-methoxybenzamide:
Uniqueness
N-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-2,2,2-trifluoroacetamide is unique due to the presence of the trifluoroacetamide group, which imparts distinct electronic properties and reactivity compared to other similar compounds. This makes it a valuable compound for various research applications, particularly in the development of new therapeutic agents and materials.
Biologische Aktivität
N-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-2,2,2-trifluoroacetamide is a compound of interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity based on available research findings, including enzyme inhibition studies, cytotoxicity assessments, and structure-activity relationships (SAR).
Chemical Structure and Properties
- IUPAC Name : this compound
- Molecular Formula : C18H16F3N2O3
- Molecular Weight : 364.33 g/mol
- CAS Number : Not explicitly listed but related compounds have been cataloged.
Enzyme Inhibition
Research has indicated that derivatives of the 2,3-dihydrobenzo[b][1,4]dioxin structure exhibit significant inhibitory activity against various enzymes:
- CDC25B and PTP1B Phosphatases :
Compound | CDC25B IC50 (µg/mL) | PTP1B IC50 (µg/mL) |
---|---|---|
2h | 3.2 | 2.9 |
Na3VO4 | 2.7 | - |
Oleanolic Acid | 2.3 | - |
Cytotoxicity Studies
Cytotoxicity assays have been conducted on various cancer cell lines to assess the anticancer potential of compounds similar to this compound:
- Compounds derived from the dioxin structure demonstrated potent activity against cell lines such as A549 (lung cancer), HeLa (cervical cancer), and HCT116 (colon cancer).
- These compounds exhibited tumor inhibitory activity in xenograft models .
Antimycobacterial Activity
A novel series of DprE1 inhibitors based on a similar scaffold showed promising results in inhibiting Mycobacterium tuberculosis:
- Minimum inhibitory concentrations (MIC) were determined for several analogues, indicating effective antimycobacterial properties .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of these compounds. Modifications in the chemical structure can lead to variations in potency and selectivity:
- The introduction of trifluoroacetyl groups has been associated with enhanced enzyme inhibition.
- Substituents on the benzodioxin moiety can significantly affect the compound's interaction with target enzymes.
Case Studies
Several studies have explored the biological activities of compounds related to this compound:
-
In Vivo Studies :
- In vivo experiments demonstrated that certain derivatives inhibited tumor growth in animal models.
- Efficacy was compared with standard treatments to establish relative potency.
-
Mechanistic Studies :
- Investigations into the mechanisms underlying enzyme inhibition revealed that these compounds could disrupt critical signaling pathways involved in cancer cell proliferation.
Eigenschaften
IUPAC Name |
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2,2,2-trifluoroacetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8F3NO3/c11-10(12,13)9(15)14-6-1-2-7-8(5-6)17-4-3-16-7/h1-2,5H,3-4H2,(H,14,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QDOWSCHKYQBJPM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)NC(=O)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8F3NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.17 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.